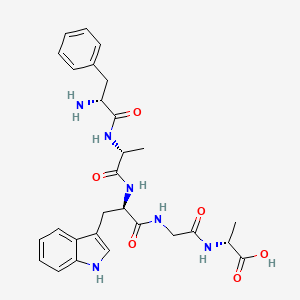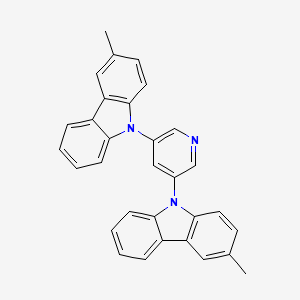
9,9'-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) typically involves the coupling of carbazole derivatives with pyridine cores. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or pyridine rings are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products:
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted carbazole derivatives.
科学的研究の応用
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
作用機序
The mechanism of action of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective conjugation and delocalization of electrons, which enhances its charge transport properties. In OLEDs, it acts as a host material that facilitates the transfer of energy to the emissive dopant, resulting in efficient light emission .
類似化合物との比較
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine (3,6-MeCzPy)
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)
Comparison: Compared to these similar compounds, 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) exhibits unique properties due to the specific positioning of the methyl groups and the pyridine core. This configuration enhances its thermal stability, photophysical properties, and charge transport efficiency, making it a superior candidate for use in optoelectronic devices .
特性
CAS番号 |
879627-92-6 |
|---|---|
分子式 |
C31H23N3 |
分子量 |
437.5 g/mol |
IUPAC名 |
3-methyl-9-[5-(3-methylcarbazol-9-yl)pyridin-3-yl]carbazole |
InChI |
InChI=1S/C31H23N3/c1-20-11-13-30-26(15-20)24-7-3-5-9-28(24)33(30)22-17-23(19-32-18-22)34-29-10-6-4-8-25(29)27-16-21(2)12-14-31(27)34/h3-19H,1-2H3 |
InChIキー |
KVKNZQFVTNFAMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CN=C4)N5C6=C(C=C(C=C6)C)C7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


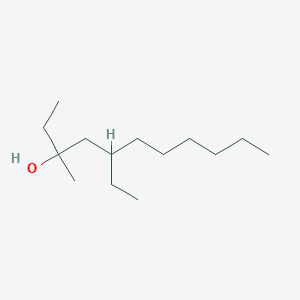
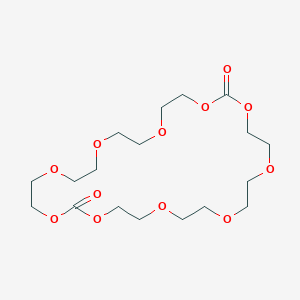
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)
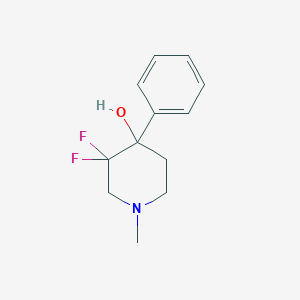

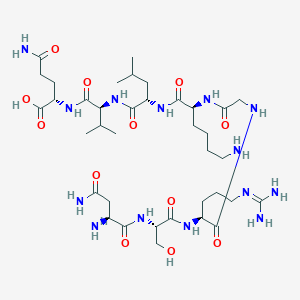
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)

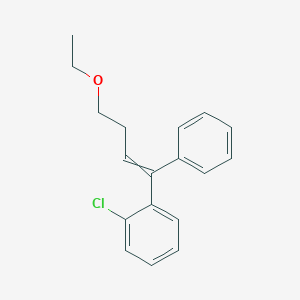
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
